2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride
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Overview
Description
2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable dimethylamine derivative reacts with the thiazole intermediate.
Attachment of the Ethanamine Moiety: The final step involves the attachment of the ethanamine moiety through a nucleophilic substitution reaction, often using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the dimethylamino group, potentially leading to the formation of thiazolidine derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structure allows it to interact with proteins and nucleic acids, making it a useful tool in biochemical studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The thiazole ring and the dimethylamino group allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar reactivity.
4-Methylthiazole: Another thiazole derivative with a methyl group at the 4-position.
Dimethylaminothiazole: A thiazole derivative with a dimethylamino group.
Uniqueness
The uniqueness of 2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride lies in its combination of functional groups, which confer a distinct reactivity profile. This makes it particularly valuable in synthetic chemistry and drug development, where such unique reactivity can be harnessed for specific applications.
Properties
Molecular Formula |
C9H18ClN3S2 |
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Molecular Weight |
267.8 g/mol |
IUPAC Name |
2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H17N3S2.ClH/c1-12(2)5-9-11-8(7-14-9)6-13-4-3-10;/h7H,3-6,10H2,1-2H3;1H |
InChI Key |
PRWVMUWKMWNBEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CSCCN.Cl |
Origin of Product |
United States |
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